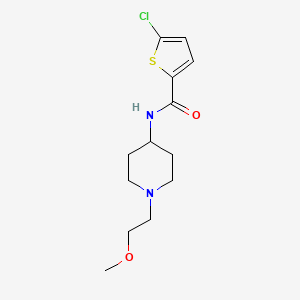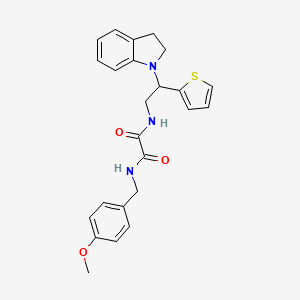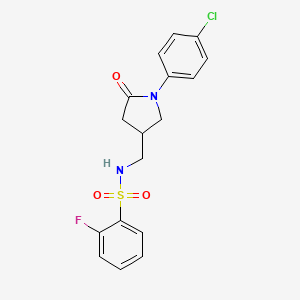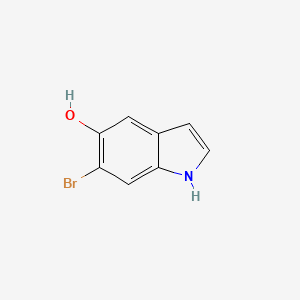
6-Bromo-5-hydroxyindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-hydroxyindole is an indole derivative . It has been used in various scientific research due to its unique properties. It is particularly valuable for studying organic synthesis, drug discovery, and biological applications.
Synthesis Analysis
A series of new ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives were synthesized . The structures of these new compounds were confirmed by IR, 1H-NMR, and MS . They were tested for their anti-influenza virus activity in vitro .Molecular Structure Analysis
The molecular structures of the title compound have been optimized . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The target compound (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, which is a quinolone derivative holding tosyl group, has been successfully synthesized through reported method via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .Aplicaciones Científicas De Investigación
- Indole , the parent molecule of 6-Bromo-5-hydroxyindole, serves as a signaling molecule produced by both bacteria and plants. In particular, it plays a crucial role in bacterial quorum sensing (QS), allowing microbial communities to adapt and survive in natural environments .
Biological Signaling and Quorum Sensing
Anti-Influenza Virus Activity
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of 6-Bromo-5-hydroxyindole research could involve the development of new derivatives with enhanced biological activities . Additionally, the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories could be explored .
Propiedades
IUPAC Name |
6-bromo-1H-indol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URERMTGVHAWORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-hydroxyindole | |
Q & A
Q1: What is the primary biological activity reported for 6-bromo-5-hydroxyindole derivatives?
A1: Research primarily focuses on the in vitro antiviral activity of 6-bromo-5-hydroxyindole derivatives. Specifically, these compounds have shown activity against human influenza A3 virus [, ] and respiratory syncytial virus (RSV) [].
Q2: What synthetic routes are commonly employed to produce 6-bromo-5-hydroxyindole and its derivatives?
A3: The synthesis of these compounds typically involves multi-step reactions. One common approach uses quinone and 3-ethylaminocrotonate as starting materials [, ]. Another method utilizes a series of reactions starting with ethyl 4-chloroacetoacetate and thiophenol, proceeding through sulfide etherification, amination, and Nenitzescu reactions to yield derivatives like 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl [].
Q3: Have any structure-activity relationship (SAR) studies been conducted on 6-bromo-5-hydroxyindole derivatives?
A4: While comprehensive SAR studies haven't been extensively detailed in the provided literature, researchers have synthesized a variety of derivatives with modifications at different positions on the indole ring [, ]. These modifications include the introduction of arylthiomethyl and tertiary aminomethyl groups at the 2 and 4 positions, respectively []. The goal of these modifications is likely to explore the impact on antiviral activity and identify potent compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2639037.png)
![N-[[5-butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2639039.png)
![[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B2639041.png)
![Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate](/img/structure/B2639043.png)
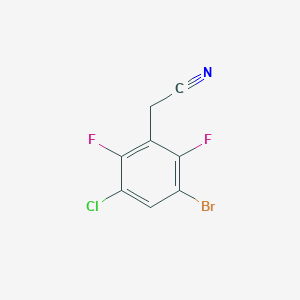
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/no-structure.png)
![N-(2-fluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2639046.png)
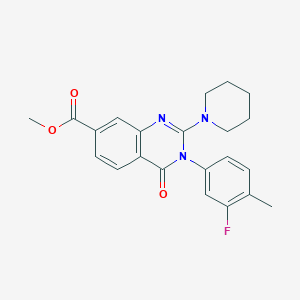
![2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639049.png)
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2639053.png)
